Chiral Center Enables Stereospecific Procurement vs. Achiral Mescaline
1-(3,4,5-Trimethoxyphenyl)ethanamine contains an alpha-methyl group that creates a chiral center at the carbon atom adjacent to the amine, resulting in a racemic mixture or, when resolved, pure enantiomers such as the (S)-enantiomer (CAS 122078-08-4) [1]. In contrast, mescaline (2-(3,4,5-trimethoxyphenyl)ethanamine) lacks this chiral center and is achiral, offering no stereochemical options for procurement [2].
| Evidence Dimension | Chirality and stereochemical availability |
|---|---|
| Target Compound Data | Racemic mixture (undefined stereocenter count: 1); (S)-enantiomer available commercially [1] |
| Comparator Or Baseline | Mescaline: Achiral (undefined stereocenter count: 0) [2] |
| Quantified Difference | Target possesses one chiral center; mescaline possesses none |
| Conditions | Structural analysis based on SMILES and InChIKey from PubChem [1][2] |
Why This Matters
This stereochemical difference is critical for applications requiring chiral purity, such as asymmetric catalysis, chiral resolution studies, or the synthesis of enantiomerically pure pharmaceuticals, where mescaline cannot substitute.
- [1] PubChem. (2025). 1-(3,4,5-Trimethoxyphenyl)ethanamine. PubChem CID 2771848. View Source
- [2] PubChem. (2026). Mescaline. PubChem CID 4076. View Source
